molecular formula C9H9Cl2NO2 B1605938 (3,4-Dichloro-benzylamino)-acetic acid CAS No. 261959-65-3

(3,4-Dichloro-benzylamino)-acetic acid

Cat. No.: B1605938
CAS No.: 261959-65-3
M. Wt: 234.08 g/mol
InChI Key: NVBIZGJYFBBRBO-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzylamino)-acetic acid ( 261959-65-3) is a benzylamine derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08. This compound is of significant interest in medicinal and pharmaceutical chemistry research, particularly as a building block for the synthesis of novel heterocyclic compounds and biologically active molecules . The 3,4-dichloro substitution pattern on the benzyl ring is a recognized structural motif in drug discovery, as chlorinated compounds are known to be prevalent in FDA-approved pharmaceuticals, with more than 250 such drugs on the market . Benzylamines are versatile intermediates used in the production of various pharmacologically relevant structures, including N-heterocycles, benzonitriles, and benzamides . The specific synergistic effect of the 3,4-dichloro configuration has been noted in other drug discovery efforts, underscoring its research value . Researchers are advised to store this product in a dark place under an inert atmosphere at room temperature . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a disinfectant.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIZGJYFBBRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330068
Record name (3,4-Dichloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261959-65-3
Record name (3,4-Dichloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Phenoxyacetic Acid Intermediate

  • Mono chloroacetic acid is added to a sodium hydroxide solution and stirred for 15–20 minutes.
  • Phenol is then added, and the pH is adjusted to 11 using sodium bicarbonate.
  • The mixture is heated at 100°C for 40 minutes.
  • After cooling in an ice-water bath, hydrochloric acid is added to adjust the pH to 4.
  • The resulting solid is washed and dried to yield phenoxyacetic acid with approximately 96% purity.

Step 2: Chlorination to Obtain Dichlorophenoxyacetic Acid

  • Phenoxyacetic acid is dissolved in a mixture of acetic acid and water.
  • Iron phthalocyanine (FePC) catalyst is added at 0.1 mol% relative to phenoxyacetic acid.
  • Chlorine gas is introduced to the reaction mixture at 75°C for 35–50 minutes, facilitating chlorination.
  • The reaction is cooled to 18°C, and the solid product is filtered and dried at 60°C.
  • The final product, 2,4-dichlorophenoxyacetic acid, is obtained with high purity (~99.7%) and yield (~98%).

This method is noted for its simplicity, high yield, and environmentally friendly process, making it suitable for industrial applications.

Adaptation to (3,4-Dichloro-benzylamino)-acetic Acid

While the exact preparation of this compound is less frequently reported, the following approach can be inferred based on analogous synthetic logic and available data:

  • Step 1: Formation of 3,4-Dichlorobenzylamine

    Starting from 3,4-dichlorobenzyl chloride, nucleophilic substitution with ammonia or an amine source yields 3,4-dichlorobenzylamine.

  • Step 2: Coupling with Acetic Acid Derivative

    The 3,4-dichlorobenzylamine is then reacted with a suitable acetic acid derivative, such as chloroacetic acid or its esters, under basic or acidic conditions to form this compound.

  • Step 3: Purification

    The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

Stock Solution Preparation Data

For laboratory use, this compound stock solutions are prepared with precise molarity and volume calculations. The following table illustrates preparation volumes for different masses and molarities:

Mass of Compound 1 mg 5 mg 10 mg
1 mM Solution 4.272 mL 21.3602 mL 42.7204 mL
5 mM Solution 0.8544 mL 4.272 mL 8.5441 mL
10 mM Solution 0.4272 mL 2.136 mL 4.272 mL

These volumes are calculated based on the molecular weight and desired concentration, ensuring accurate dosing for experimental applications.

Formulation Notes for In Vivo Applications

  • The compound is first dissolved in DMSO to create a master stock solution.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water is performed, ensuring clarity at each step before proceeding.
  • Physical methods like vortexing, ultrasound, or gentle heating can aid dissolution.
  • Alternative formulations may use corn oil as a solvent for in vivo studies.

Research Findings and Considerations

  • The chlorination step in analogous compounds is critical and requires controlled temperature and chlorine dosing to avoid over-chlorination or formation of impurities.
  • Catalysts such as iron phthalocyanine enhance chlorination efficiency and selectivity.
  • Reaction parameters such as pH, temperature, and solvent composition significantly influence yield and purity.
  • Industrial-scale synthesis benefits from aqueous acetic acid media due to cost-effectiveness and environmental considerations.

Summary Table of Preparation Parameters for Analogous Chlorinated Phenoxyacetic Acid

Parameter Condition/Value Notes
Mono chloroacetic acid to NaOH to phenol ratio 1 : 0.1 : 0.8 (mass ratio) For phenoxyacetic acid synthesis
pH during etherification ~11 Adjusted with sodium bicarbonate
Heating temperature 100°C Duration: 40 minutes
pH after reaction ~4 Adjusted with hydrochloric acid
Chlorination temperature 75°C Duration: 35–50 minutes
Catalyst Iron phthalocyanine (0.1 mol%) Enhances chlorination
Solvent system Acetic acid : Water = 4 : 1 (mass ratio) For chlorination step
Product purity ~98.5–99.7% High purity achieved
Yield ~98% High yield process

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3,4-Dichloro-benzylamino)-acetic acid serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthesizing derivatives with enhanced properties.

Research has highlighted several biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate its potential as a candidate for developing new antimicrobial agents.

  • Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity. For instance:
Treatment GroupInhibition Percentage (%)
Control (Saline)0%
Indomethacin76.36%
This compound81.14%

This suggests mechanisms involving the inhibition of COX-2 and TNF-α expression.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific cancer cell lines more effectively than traditional chemotherapeutics. For example:
CompoundMIC (µg/mL)Activity Level
Original256Moderate
C3-0058High

This illustrates the effectiveness of modified derivatives compared to the original compound.

  • Mechanism of Action : The biological effects are thought to arise from interactions with molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit enzymes critical for bacterial cell wall biosynthesis .

Inhibition of MurB Enzyme

A study focused on MurB enzyme inhibitors demonstrated that derivatives of this compound could effectively bind to the catalytic pocket of MurB, showcasing potential as new antibiotics.

Anticancer Activity

In another investigation involving various cancer cell lines, modifications to the benzyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural Analogues and Isomers

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility/Storage Research Applications
(3,4-Dichloro-benzylamino)-acetic acid 261959-65-3 C₉H₉Cl₂NO₂ 234.08 -NH-CH₂-COOH, 3,4-Cl₂ on benzene Soluble in DMSO; store at room temperature Chelation, pharmaceutical intermediates
(2,4-Dichloro-benzylamino)-acetic acid Not provided C₉H₉Cl₂NO₂ 234.08 -NH-CH₂-COOH, 2,4-Cl₂ on benzene Similar polarity; solubility data pending Metal ion adsorption, organic synthesis
Methyl 2-[(3,4-dichlorophenyl)amino]acetate 1218475-73-0 C₁₀H₁₁Cl₂NO₂ 248.10 -NH-CH₂-COOCH₃, 3,4-Cl₂ on benzene Likely higher lipophilicity due to ester group Prodrug development, esterase studies
2-(Dimethylamino)-2-(3-methylphenyl)acetic acid hydrochloride 1390653-98-1 C₁₁H₁₆ClNO₂ 229.70 -N(CH₃)₂, -COOH, 3-CH₃ on benzene Water-soluble (HCl salt) Catalysis, ion-exchange studies

Key Differences in Physicochemical Properties

Substitution Pattern :

  • The 3,4-dichloro substitution in the target compound creates a steric and electronic environment distinct from the 2,4-dichloro isomer. This difference influences dipole moments, acidity of the acetic acid group, and binding affinity in coordination complexes .
  • The methyl ester derivative (CAS 1218475-73-0) replaces the -COOH group with -COOCH₃, reducing polarity and enhancing membrane permeability, making it suitable for prodrug applications .

Functional Groups: The dimethylamino variant (CAS 1390653-98-1) introduces a tertiary amine, increasing basicity and forming stable hydrochloride salts for aqueous solubility . In contrast, the primary amine in this compound may enhance chelation with metal ions like U(VI) or Cu(II), as seen in analogous systems .

Solubility and Stability :

  • The free acid form (CAS 261959-65-3) is soluble in DMSO but may aggregate in aqueous solutions, whereas the ester (CAS 1218475-73-0) and hydrochloride salt (CAS 1390653-98-1) derivatives exhibit improved solubility in organic and aqueous media, respectively .

Biological Activity

(3,4-Dichloro-benzylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies based on recent research findings.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetic acid under basic conditions. The reaction can be performed in various solvents, with sodium hydroxide or potassium carbonate often used as bases to facilitate nucleophilic substitution reactions. The compound has a molecular formula of C₉H₈Cl₂N₁O₂ and a molecular weight of approximately 233.08 g/mol.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. It has shown promising results against Streptococcus pneumoniae, where derivatives of this compound demonstrated significant improvements in minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial potency .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Level
Original256Moderate
C3-0058High

This table illustrates the effectiveness of modified derivatives compared to the original compound.

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines more effectively than traditional chemotherapeutics. For instance, compounds with similar structures have shown significant growth-inhibitory effects on colorectal cancer cell lines (HT29), suggesting that the dichloro substitution plays a crucial role in enhancing antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It may modulate enzyme activities and receptor interactions, thereby influencing cellular signaling pathways. For example, it has been suggested that the compound can inhibit enzymes involved in cell wall biosynthesis, making it a candidate for novel antibiotic development targeting bacterial infections .

Case Studies

  • Inhibition of MurB : A study focused on MurB enzyme inhibitors demonstrated that this compound derivatives could effectively bind to the catalytic pocket of MurB, showing potential as new antibiotics .
  • Anticancer Activity : In another study, derivatives were tested against various cancer cell lines, revealing that modifications to the benzyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-Dichloro-benzylamino)-acetic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via a carbodiimide-mediated coupling reaction. For example, 3,4-dichlorobenzylamine can be reacted with a protected acetic acid derivative (e.g., tert-butyl acetate) using coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) in anhydrous dichloromethane. Post-coupling, acidic deprotection (e.g., trifluoroacetic acid) yields the final product. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (1:1.2 amine:acid) to minimize unreacted starting materials .
  • Key Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature (0–25°C to prevent racemization), and purification methods (flash chromatography or recrystallization).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm structural integrity. For example, the benzylamino proton appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons from dichlorophenyl groups split into doublets (δ 7.2–7.8 ppm).
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) assess purity (>95%).
  • HRMS : Exact mass (C9_9H8_8Cl2_2N1_1O2_2, calculated m/z 244.9912) validates molecular identity.
    • Data Resolution : Conflicting signals (e.g., overlapping aromatic protons) are addressed using 2D NMR (COSY, HSQC) or spiking with authentic standards .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound, particularly in enzyme inhibition?

  • Approach : Use in vitro assays with recombinant enzymes (e.g., MMP-3 or cyclooxygenase-2) to measure IC50_{50} values. For example, pre-incubate the compound (0.1–100 µM) with enzyme and substrate (e.g., fluorogenic peptide for MMP-3), then quantify inhibition via fluorescence. Dose-response curves are analyzed using nonlinear regression (GraphPad Prism). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
  • Advanced Tools : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity (Kd_d) and thermodynamics.

Q. How should researchers address contradictions in reported stability data for chlorinated aromatic compounds like this compound?

  • Case Study : Discrepancies in degradation rates (e.g., hydrolysis in acidic vs. basic conditions) may arise from differing experimental setups. For example, stability in PBS (pH 7.4) at 37°C can be assessed via accelerated stress testing (40–60°C) and Arrhenius modeling. Conflicting results often stem from impurities (e.g., trace metals) or light exposure; thus, controlled storage (amber vials, inert atmosphere) is critical .
  • Resolution : Cross-validate findings using orthogonal methods (e.g., LC-MS for degradation products, FTIR for structural changes).

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine electrostatic potential maps, revealing nucleophilic/electrophilic sites.
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5), solubility (LogS ≈ -3.2), and CYP450 interactions. Molecular docking (AutoDock Vina) screens binding modes to serum albumin or P-glycoprotein .
    • Validation : Compare in silico results with experimental data (e.g., plasma protein binding assays).

Data Analysis & Experimental Design

Q. How can researchers design dose-response experiments to minimize variability in in vivo efficacy studies?

  • Design : Use a staggered dosing regimen (e.g., 10, 30, 100 mg/kg) in rodent models, with n ≥ 6 per group. Randomize treatment allocation and blind analysts to reduce bias. Include positive controls (e.g., known inhibitors) and vehicle groups.
  • Statistical Analysis : ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05). Power analysis ensures adequate sample size (α = 0.05, β = 0.2) .

Q. What strategies mitigate batch-to-batch variability in synthetic batches of this compound?

  • Quality Control :

  • In-process Checks : Monitor reaction completion (HPLC ≥98% conversion) and intermediate purity (melting point consistency).
  • Standardization : Use calibrated equipment (e.g., automated syringe pumps for reagent addition) and SOPs for purification.
    • Documentation : Maintain detailed logs of raw material sources (e.g., Sigma-Aldrich vs. TCI America) and storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichloro-benzylamino)-acetic acid
Reactant of Route 2
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(3,4-Dichloro-benzylamino)-acetic acid

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